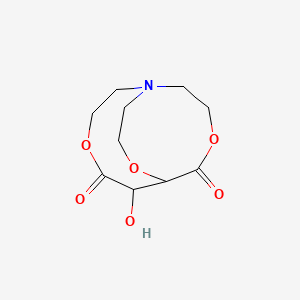

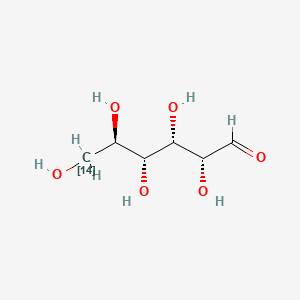

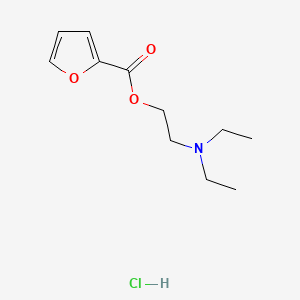

D-Glucose-6-14C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Glucose-6-14C is a radiolabeled glucose compound where the sixth carbon atom is replaced with the radioactive isotope carbon-14. This compound is structurally identical to naturally occurring D-glucose, except for the radioactive label. The radiolabeling allows researchers to trace and study the metabolic pathways and biochemical processes involving glucose in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-6-14C involves the incorporation of carbon-14 into the glucose molecule. This is typically achieved through the reaction of glucose with carbon-14 dioxide (14CO2). The process can be carried out using chemical synthesis or enzymatic methods. The chemical synthesis involves the reaction of glucose with 14CO2 under controlled conditions to ensure the specific labeling of the sixth carbon atom .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials safely. The production must adhere to strict safety protocols to prevent contamination and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-6-14C undergoes various chemical reactions similar to those of non-labeled D-glucose. These include:

Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.

Reduction: It can be reduced to form sorbitol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.

Major Products:

Oxidation: Gluconic acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Acetylated or benzoylated glucose derivatives.

Scientific Research Applications

D-Glucose-6-14C is widely used in scientific research due to its radiolabeling, which allows for the tracking of glucose metabolism and biochemical pathways. Some key applications include:

Chemistry: Studying the kinetics and mechanisms of glucose-related reactions.

Biology: Investigating glucose uptake and utilization in cells and tissues.

Medicine: Researching metabolic disorders such as diabetes by tracing glucose metabolism.

Industry: Used in the development of pharmaceuticals and diagnostic tools

Mechanism of Action

D-Glucose-6-14C exerts its effects by participating in the same metabolic pathways as non-labeled glucose. The radioactive carbon-14 allows for the detection and measurement of glucose metabolism. The primary molecular target is glucose-6-phosphate, which is formed through the phosphorylation of glucose by hexokinase. This compound then enters various metabolic pathways, including glycolysis and the pentose phosphate pathway .

Comparison with Similar Compounds

D-Glucose-1-14C: Radiolabeled at the first carbon atom.

D-Glucose-2-14C: Radiolabeled at the second carbon atom.

D-Glucose-3-14C: Radiolabeled at the third carbon atom.

Uniqueness: D-Glucose-6-14C is unique in its specific labeling at the sixth carbon atom, which allows for targeted studies of metabolic pathways involving this position. This specificity can provide insights into the role of the sixth carbon in glucose metabolism, which may differ from other labeled positions .

Properties

CAS No. |

3573-62-4 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(614C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+2 |

InChI Key |

GZCGUPFRVQAUEE-IDOOZMGCSA-N |

Isomeric SMILES |

[14CH2]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)